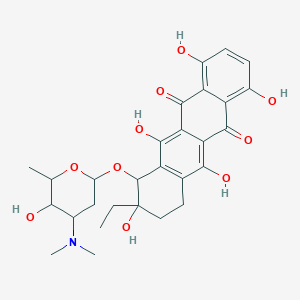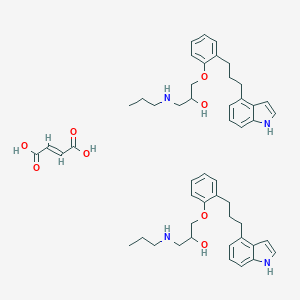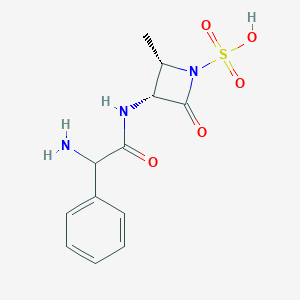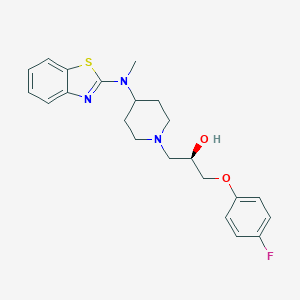
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride is a complex organic compound with a unique structure that includes an imidazolidinedione core, diphenyl groups, and a piperidinyl-substituted hydroxypropyl side chain
準備方法
The synthesis of 3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Imidazolidinedione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.
Attachment of the Hydroxypropyl Side Chain: This step involves the reaction of the imidazolidinedione intermediate with a hydroxypropyl halide.
Incorporation of the Piperidinyl Group: The final step involves the substitution of the hydroxy group with a piperidinyl group, often using piperidine and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the imidazolidinedione ring, forming smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an anticonvulsant, anti-inflammatory, or antipsychotic agent.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving imidazolidinedione derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: It can bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
Inhibition of Enzymes: The compound may inhibit specific enzymes, altering metabolic pathways and cellular processes.
Modulation of Ion Channels: It can affect the function of ion channels, impacting cellular excitability and signal transduction.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride can be compared with other similar compounds, such as:
Phenytoin: An anticonvulsant with a similar imidazolidinedione core but different substituents.
Carbamazepine: Another anticonvulsant with a different core structure but similar therapeutic applications.
Lamotrigine: A compound with a different chemical structure but similar use in treating epilepsy and bipolar disorder.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer distinct advantages in certain therapeutic contexts.
特性
CAS番号 |
110427-55-9 |
|---|---|
分子式 |
C25H32ClN3O3 |
分子量 |
458 g/mol |
IUPAC名 |
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C25H31N3O3.ClH/c1-2-27-23(30)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)28(24(27)31)19-22(29)18-26-16-10-5-11-17-26;/h3-4,6-9,12-15,22,29H,2,5,10-11,16-19H2,1H3;1H |
InChIキー |
DMOJMTZRBJLNKX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
正規SMILES |
CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
同義語 |
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperid inyl)propyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



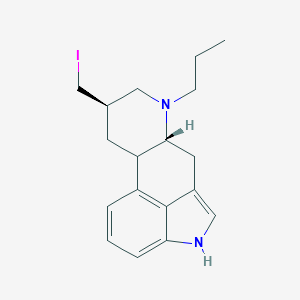
![(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B218239.png)
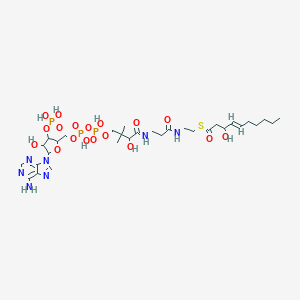
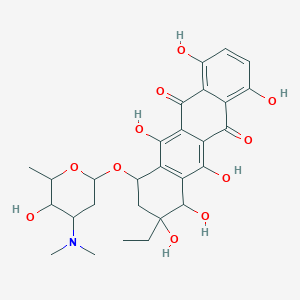
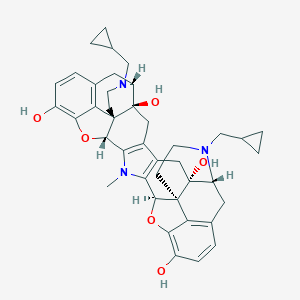
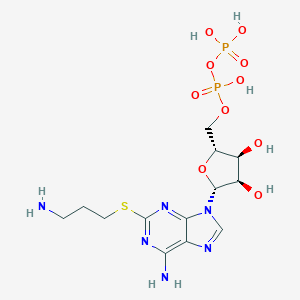
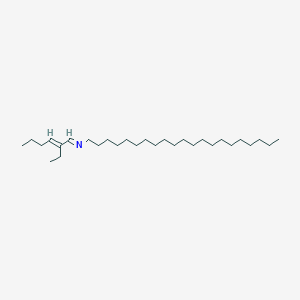

![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
